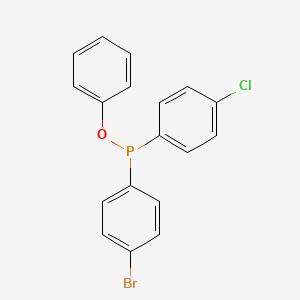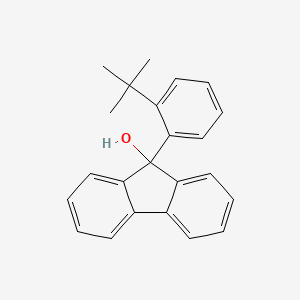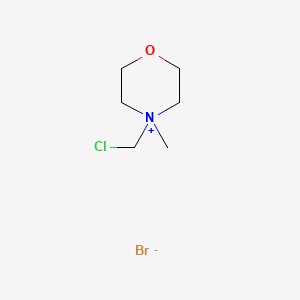
N-Methyl-N-(chloromethyl)morpholinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(chloromethyl)morpholinium bromide is a quaternary ammonium compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a morpholine ring substituted with methyl and chloromethyl groups, and a bromide counterion. It is known for its applications in organic synthesis, electrochemistry, and as a reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-N-(chloromethyl)morpholinium bromide can be synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of N-methylmorpholine with chloromethyl bromide under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, at a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(chloromethyl)morpholinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Complexation: The compound can form complexes with various metal ions, which is useful in electrochemical applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine product.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(chloromethyl)morpholinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a phase-transfer catalyst.
Biology: The compound is used in the study of ion channels and membrane transport due to its ability to form complexes with various ions.
Wirkmechanismus
The mechanism by which N-Methyl-N-(chloromethyl)morpholinium bromide exerts its effects is primarily through its ability to form stable complexes with various ions. This complexation ability is due to the presence of the morpholine ring and the quaternary ammonium group, which can interact with metal ions and other charged species. The molecular targets and pathways involved include ion channels and membrane transport proteins, which are critical in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-ethylmorpholinium bromide
- N-Methyl-N-propylmorpholinium bromide
- N-Ethyl-N-methylmorpholinium bromide
Uniqueness
N-Methyl-N-(chloromethyl)morpholinium bromide is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it particularly useful in nucleophilic substitution reactions and in forming stable complexes with metal ions, enhancing its applications in various fields .
Eigenschaften
CAS-Nummer |
68368-43-4 |
|---|---|
Molekularformel |
C6H13BrClNO |
Molekulargewicht |
230.53 g/mol |
IUPAC-Name |
4-(chloromethyl)-4-methylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C6H13ClNO.BrH/c1-8(6-7)2-4-9-5-3-8;/h2-6H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
AFIXMKLCBKBESF-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCOCC1)CCl.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


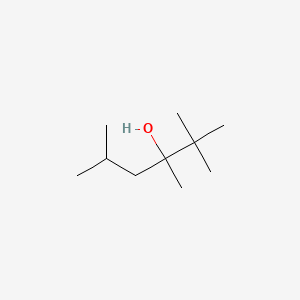
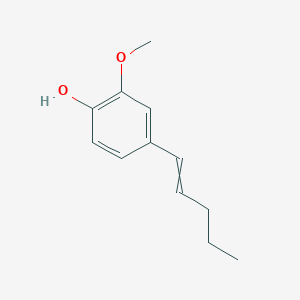


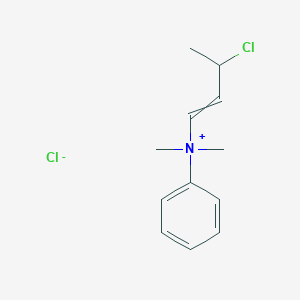
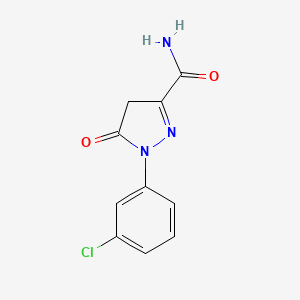
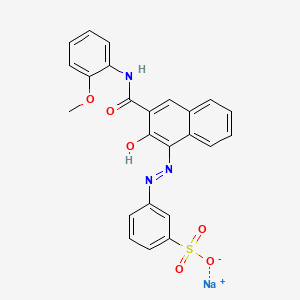
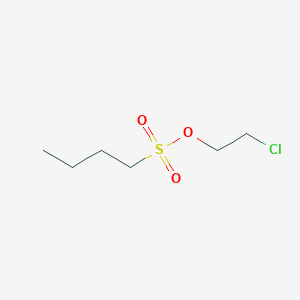

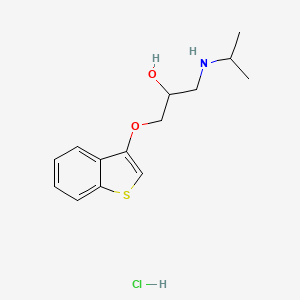

![1-[[[(Aminomethylamino)methylamino]methylamino]methyl]-3-(2-methylpropyl)pyrrolidine-2,5-dione;molybdenum;oxygen(2-)](/img/structure/B14475128.png)
